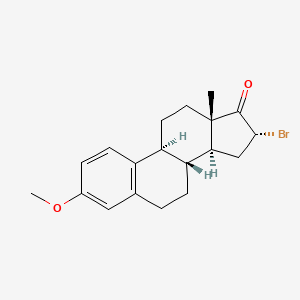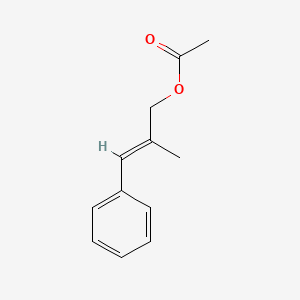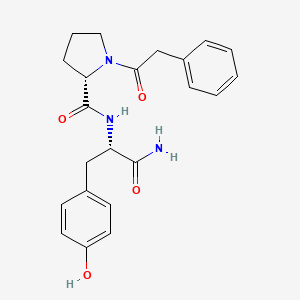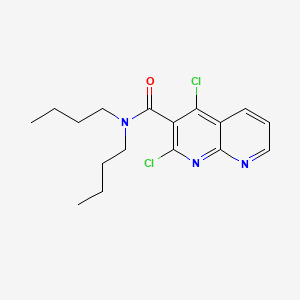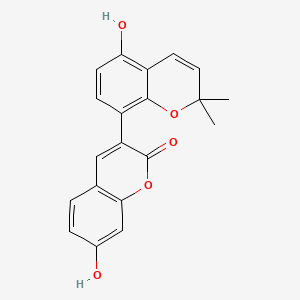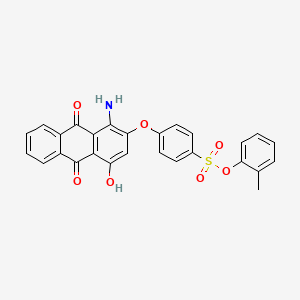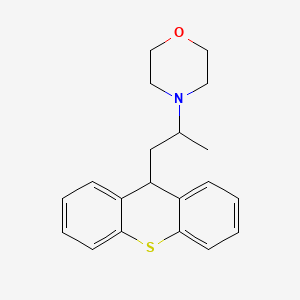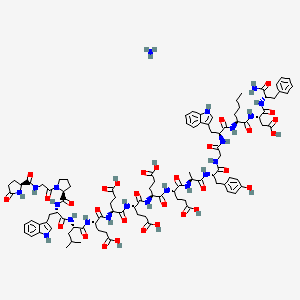
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is a synthetic peptide derived from the naturally occurring hormone gastrin. Gastrin is primarily known for its role in stimulating the secretion of gastric acid in the stomach. This specific compound is a modified version of the gastrin peptide, designed to study its biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Wissenschaftliche Forschungsanwendungen
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in gastric acid secretion and potential effects on gastrointestinal physiology.
Medicine: Explored for its therapeutic potential in treating conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by binding to gastrin receptors on the surface of gastric parietal cells. This binding activates a signaling cascade involving the G-protein coupled receptor pathway, leading to the secretion of gastric acid. The molecular targets include the gastrin receptor (CCK-B receptor) and downstream effectors such as adenylate cyclase and protein kinase A.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gastrin I (human): A naturally occurring form of gastrin with similar biological activity.
Cholecystokinin (CCK): Another peptide hormone with overlapping functions in the gastrointestinal system.
Pentagastrin: A synthetic peptide that mimics the action of gastrin.
Uniqueness
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is unique due to its specific modifications, which allow for detailed studies of its structure-activity relationships and potential therapeutic applications. The inclusion of non-natural amino acids like norleucine provides insights into the stability and activity of the peptide under various conditions.
Eigenschaften
CAS-Nummer |
99784-42-6 |
|---|---|
Molekularformel |
C98H129N21O31 |
Molekulargewicht |
2097.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C98H126N20O31.H3N/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62;/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134);1H3/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |
InChI-Schlüssel |
IVRCYRPNVQWMTB-SKQQZCGYSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N |
Kanonische SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


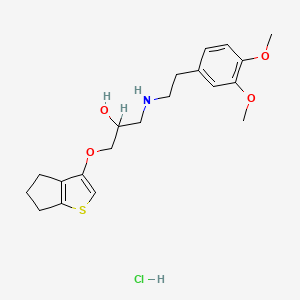
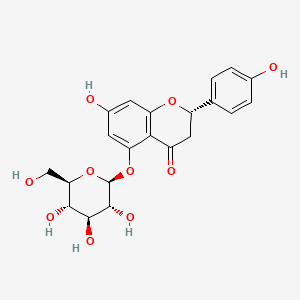
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
